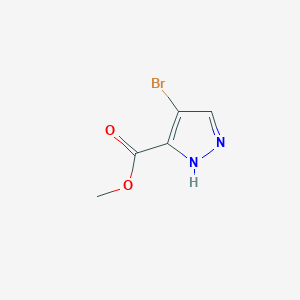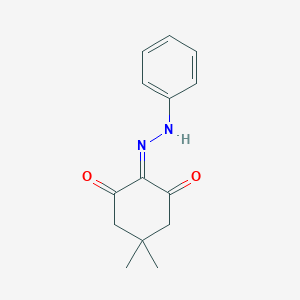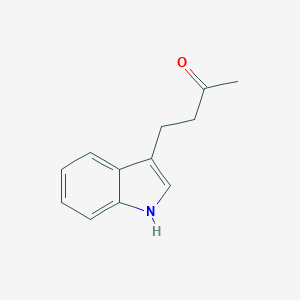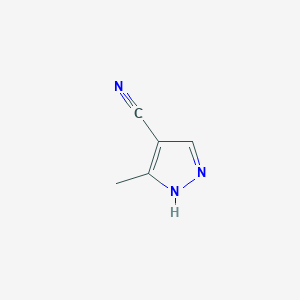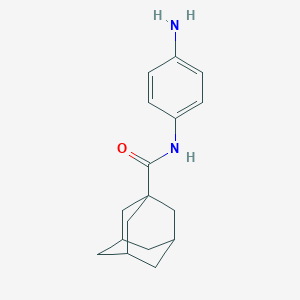
N-(4-aminophenyl)adamantane-1-carboxamide
Descripción general
Descripción
Synthesis Analysis
N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours . This method provides a one-step procedure for the synthesis of N-substituted adamantane-1-carboxamides in high yields .Molecular Structure Analysis
The molecular structure of N-(4-aminophenyl)adamantane-1-carboxamide can be represented by the IUPAC Standard InChIKey: QBJMRSCAECWAKC-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . This reaction occurs under heating at 80°C for 8 hours .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Characterization
N-(4-aminophenyl)adamantane-1-carboxamide and related compounds have been explored in various synthetic and characterization studies. A notable example is the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, including the synthesis of N-(4-aminophenyl)adamantane-1-carboxamide derivatives, through reactions involving adamantane-1-carboxylic acid and aromatic amines (Shishkin et al., 2020). Additionally, there is research on synthesizing carboxamides with multiple adamantane fragments, contributing to a better understanding of their structural and chemical properties (Kas’yan et al., 2007).
Polyamide and Polyimide Synthesis
The molecule has been used in synthesizing new polyamides and polyimides, highlighting its application in material science. For instance, new polyamides with inherent viscosities and amorphous nature were prepared from diamines containing adamantane groups, demonstrating potential in various industrial applications (Liaw & Liaw, 1999).
Potential in Antimicrobial and Antiviral Research
Research has also been conducted on adamantane derivatives for their potential antimicrobial and antiviral properties. For example, a series of 1-adamantanecarboxamides was synthesized and examined for their potency as selective 5-HT2 receptor antagonists, which could have implications in medical research (Fujio et al., 2000). Another study explored the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties for anti-influenza virus activity, indicating potential applications in antiviral drug development (Göktaş et al., 2012).
Optical and Mechanical Properties in Polymers
The compound's derivatives have been utilized in studying the optical and mechanical properties of polymers. For example, adamantane-containing polyimides were synthesized, showing high glass transition temperatures and excellent optical transparency, suggesting applications in optical and optoelectronic fields (Miao et al., 2020).
Neuroprotective Agent Research
There is also research on fluorescent heterocyclic adamantane amines as multifunctional neuroprotective agents, indicating the potential use of these compounds in neurological studies and drug development (Joubert et al., 2011).
Propiedades
IUPAC Name |
N-(4-aminophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLTPOHAVZWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395966 | |
| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)adamantane-1-carboxamide | |
CAS RN |
121768-35-2 | |
| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)

![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)


